molecular formula C13H10F2O2 B6379669 4-(2,3-Difluorophenyl)-2-methoxyphenol CAS No. 1261989-01-8

4-(2,3-Difluorophenyl)-2-methoxyphenol

Cat. No.: B6379669
CAS No.: 1261989-01-8
M. Wt: 236.21 g/mol
InChI Key: KRJYBBJRBAPZLY-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)-2-methoxyphenol is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a methoxy group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)-2-methoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-difluorophenol and 2-methoxyphenol.

    Coupling Reaction: A common method involves a Suzuki-Miyaura coupling reaction, where 2,3-difluorophenylboronic acid is coupled with 2-methoxyphenyl halide in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a suitable solvent like toluene or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-(2,3-Difluorophenyl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Difluorophenyl)-2-hydroxyphenol: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(2,3-Difluorophenyl)-2-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.

    4-(2,3-Difluorophenyl)-2-chlorophenol: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

4-(2,3-Difluorophenyl)-2-methoxyphenol is unique due to the presence of both fluorine atoms and a methoxy group, which can influence its reactivity and interaction with biological targets. This combination of functional groups can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,3-difluorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-12-7-8(5-6-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJYBBJRBAPZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685530
Record name 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-01-8
Record name 2',3'-Difluoro-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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